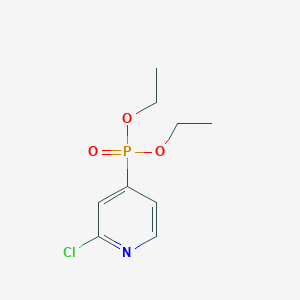
Benzyl N5-ethyl-DL-glutaminate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl N5-ethyl-DL-glutaminate hydrochloride is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. This compound is a derivative of glutamic acid, an important amino acid in biochemistry, and features a benzyl group and an ethyl group attached to the glutamate backbone. The hydrochloride form enhances its solubility in water, making it more versatile for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl N5-ethyl-DL-glutaminate hydrochloride typically involves the esterification of glutamic acid followed by the introduction of the benzyl and ethyl groups. One common method includes the use of benzyl chloride and ethyl iodide as alkylating agents. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the reproducibility of the synthesis process.
化学反应分析
Types of Reactions
Benzyl N5-ethyl-DL-glutaminate hydrochloride can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid under strong oxidative conditions.
Reduction: The compound can be reduced to remove the benzyl group, yielding a simpler glutamate derivative.
Substitution: The benzyl and ethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiols (R-SH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyl group can yield benzaldehyde or benzoic acid, while reduction can produce a simpler glutamate derivative.
科学研究应用
Benzyl N5-ethyl-DL-glutaminate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in modulating neurotransmitter activity and as a tool for investigating glutamate receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in neurodegenerative diseases where glutamate regulation is crucial.
Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
作用机制
The mechanism of action of Benzyl N5-ethyl-DL-glutaminate hydrochloride involves its interaction with glutamate receptors in the central nervous system. The compound can act as an agonist or antagonist, modulating the activity of these receptors and influencing neurotransmitter release. The benzyl and ethyl groups enhance its binding affinity and selectivity for specific receptor subtypes, making it a valuable tool for studying glutamate signaling pathways.
相似化合物的比较
Similar Compounds
- Benzyl N5-ethyl-L-glutaminate
- Benzyl N5-methyl-DL-glutaminate
- Ethyl N5-benzyl-DL-glutaminate
Uniqueness
Benzyl N5-ethyl-DL-glutaminate hydrochloride stands out due to its unique combination of benzyl and ethyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers enhanced solubility, stability, and binding affinity for glutamate receptors, making it a preferred choice for various research applications.
属性
分子式 |
C14H21ClN2O3 |
|---|---|
分子量 |
300.78 g/mol |
IUPAC 名称 |
benzyl 2-amino-5-(ethylamino)-5-oxopentanoate;hydrochloride |
InChI |
InChI=1S/C14H20N2O3.ClH/c1-2-16-13(17)9-8-12(15)14(18)19-10-11-6-4-3-5-7-11;/h3-7,12H,2,8-10,15H2,1H3,(H,16,17);1H |
InChI 键 |
WLXJCLHMAONKST-UHFFFAOYSA-N |
规范 SMILES |
CCNC(=O)CCC(C(=O)OCC1=CC=CC=C1)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[5-chloro-1-(2,4-dichlorobenzyl)-3-methyl-1H-pyrazol-4-yl]acrylic acid](/img/structure/B13710960.png)
![3-Methyl-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B13710963.png)



![3-[2-(Trifluoromethyl)phenyl]-1,2,5-oxadiazole](/img/structure/B13710996.png)






